4-[(3-Nitrophenoxy)acetyl]morpholine
Description
Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Medicinal Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new therapeutic agents. Their structural diversity and ability to engage in various biological interactions make them a staple in drug design.
The morpholine (B109124) ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. jchemrev.com It is widely regarded as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govsci-hub.se This versatility stems from its advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net
The inclusion of a morpholine moiety in a drug candidate can confer several benefits. Its weak basicity and the electron-withdrawing effect of its oxygen atom can improve metabolic stability and pharmacokinetic profiles. researchgate.net The morpholine ring can enhance aqueous solubility, a critical factor for drug absorption and distribution, and its oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net Consequently, the morpholine scaffold is found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antibiotic, and anticoagulant agents. nih.govsci-hub.se The ability of this moiety to improve potency, provide desirable drug-like properties, and enhance pharmacokinetics has been demonstrated in numerous in vivo studies. nih.govsci-hub.se
Below is a table of representative drugs that incorporate the morpholine moiety, highlighting its diverse applications.
| Drug Name | Therapeutic Class | Role of the Morpholine Moiety |
| Gefitinib | Anticancer (EGFR Inhibitor) | Prolongs the plasma half-life. sci-hub.se |
| Linezolid | Antibiotic | Contributes to a superior pharmacokinetic profile and reduced toxicity. sci-hub.se |
| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | The keto-morpholine group contributes to inhibitory activity and allows for oral absorption. sci-hub.se |
| Aprepitant | Antiemetic | Conversion of a piperidine (B6355638) to a morpholine ring reduced basicity, increasing potency. sci-hub.se |
This table contains interactive elements.
Strategically placing a nitro group on a phenyl ring, creating a nitrophenoxy moiety, can modulate a compound's pharmacokinetic and pharmacodynamic profile. svedbergopen.com In some applications, the nitro group is essential for the drug's mechanism of action. For instance, it can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive intermediates that exert a cytotoxic effect. researchgate.netresearchgate.net This property is exploited in certain anticancer and antimicrobial drugs. researchgate.net Despite historical concerns about potential toxicity, the nitro group remains a valuable tool for medicinal chemists, featured in numerous therapeutic agents. svedbergopen.commdpi.com
The table below provides examples of compounds where the nitro group is critical to their function.
| Compound/Drug Name | Therapeutic Class | Strategic Role of the Nitro Group |
| Metronidazole | Antibiotic/Antiprotozoal | The nitro group is reduced in anaerobic organisms to produce cytotoxic radicals. mdpi.com |
| Nifedipine | Antihypertensive | The nitrophenyl group is crucial for its calcium channel blocking activity. |
| Chloramphenicol | Antibiotic | The p-nitrophenyl group is part of the pharmacophore essential for its antibacterial action. researchgate.net |
| Venetoclax | Anticancer | Contains a nitrophenyl moiety as part of its complex structure that targets the BCL-2 protein. mdpi.com |
This table contains interactive elements.
Research Context and Scope Pertaining to 4-[(3-Nitrophenoxy)acetyl]morpholine within Advanced Organic and Medicinal Chemistry
The academic interest in a compound like this compound lies in the potential synergy between its morpholine and nitrophenoxy components. Research in this area would typically involve its synthesis and subsequent biological evaluation to explore activities such as anticancer, anti-inflammatory, or antimicrobial effects, based on the known properties of its constituent parts. nih.govconicet.gov.armdpi.comnih.gov
The history of medicinal chemistry is intertwined with the use of simple organic molecules, often derived from natural products or as byproducts of the chemical industry. nih.govnih.gov Early analgesics and antipyretics, for example, were simple derivatives of aniline (B41778) and p-nitrophenol, which were byproducts of the coal-tar industry. nih.govresearchgate.net This historical precedent of modifying basic chemical structures to create therapeutic agents provides context for the continued interest in derivatives of scaffolds like morpholine and nitrophenol. cutm.ac.in
Historically, natural products were the primary source of medicines. nih.gov The dawn of synthetic organic chemistry allowed for the modification of these natural compounds—such as the acetylation of salicylic (B10762653) acid from willow bark to create aspirin—and the creation of entirely new molecules. nih.govresearchgate.net
Contemporary research continues to build on this foundation. The focus has shifted towards creating more targeted therapies by designing molecules that interact with specific biological targets. researchgate.net Current trends in the research of morpholine derivatives include their development as potent and selective inhibitors of key enzymes in disease pathways, such as mTOR and PI3K in cancer. nih.govmdpi.com The versatility of the morpholine ring is continuously exploited to generate libraries of compounds for screening against various diseases. e3s-conferences.orgnih.gov
Similarly, research into nitroaromatic compounds persists, with ongoing efforts to design novel anticancer, antibacterial, and antiprotozoal agents. mdpi.comresearchgate.net Modern computational tools, such as molecular docking and 3D-QSAR, are now routinely used to rationally design and predict the activity of new derivatives, including those containing nitrophenyl and quinoxaline (B1680401) structures, before their synthesis and biological evaluation. conicet.gov.ar The synthesis and evaluation of novel compounds combining these valued pharmacophores remain an active and promising area of advanced medicinal chemistry. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(13-4-6-18-7-5-13)9-19-11-3-1-2-10(8-11)14(16)17/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAPZFEDJOVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3 Nitrophenoxy Acetyl Morpholine and Its Analogues
General Principles and Strategies for the Construction of Substituted Morpholine (B109124) Rings
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. sci-hub.seebi.ac.uk Its presence can improve properties such as water solubility and metabolic stability. nih.gov Consequently, a variety of synthetic methods for constructing substituted morpholine rings have been developed, ranging from classical ring-closing reactions to modern catalytic approaches.
A primary strategy for morpholine synthesis involves the cyclization of acyclic precursors. Common starting materials are vicinal amino alcohols, which can undergo reactions to form the six-membered ring. researchgate.net One classical approach is the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure. biosynce.com Another method involves the reaction of 2-chloroethanol (B45725) with ammonia followed by cyclization. biosynce.com
More advanced and stereocontrolled methods have also been developed. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with a key step being a Pd-catalyzed carboamination reaction. nih.gov This method allows for the generation of morpholine products as single stereoisomers. nih.gov Another versatile de novo synthesis of the morpholine ring utilizes multicomponent reaction chemistry, allowing for substitution at up to four positions. nih.gov
Intramolecular cyclization reactions are also prevalent. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides a pathway to various functionalized morpholines with high yields and diastereoselectivities. rsc.org Additionally, the SN2-type ring opening of activated aziridines and azetidines with haloalcohols, followed by base-mediated intramolecular ring closure, offers a highly regio- and stereoselective strategy for synthesizing a variety of substituted morpholines. nih.gov A cascade reaction involving the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, followed by spontaneous ring closure, yields morpholine hemiaminals. acs.org
The following table summarizes various ring-closing strategies for morpholine synthesis:
| Precursor/Key Intermediate | Reaction Type | Catalyst/Reagent | Outcome |
| Enantiomerically pure amino alcohols | Carboamination | Palladium catalyst | cis-3,5-disubstituted morpholines |
| α-Halo oxo-component, isocyanide, azide, ethanolamine (B43304) | Multicomponent reaction followed by cyclization | NaH | 3,3-disubstituted morpholines |
| Nitrogen-tethered allenols | Intramolecular cyclization | Rhodium catalyst | Functionalized morpholines |
| Activated aziridines/azetidines and haloalcohols | SN2 ring opening followed by cyclization | Lewis acid, Base | Substituted morpholines |
| 2-Tosyl-1,2-oxazetidine and α-formyl carboxylates | Cascade ring opening and closure | Base (e.g., K2CO3) | Morpholine hemiaminals |
The nitrogen atom of the morpholine ring is a key site for functionalization, often through acylation or alkylation reactions. The lone pair of electrons on the nitrogen allows it to act as a weak base, facilitating its reaction with various electrophiles. biosynce.comnih.gov Acylation of the morpholine nitrogen is a common strategy to introduce diverse functionalities. For example, N-acetyl morpholine can be prepared by reacting morpholine with acetic anhydride, acetyl chloride, or ethyl acetate. google.comgoogle.com These reactions are fundamental to creating amide linkages, such as the one present in 4-[(3-Nitrophenoxy)acetyl]morpholine.
Synthesis of Nitrophenoxy Moieties and their Integration into Complex Organic Architectures
The nitrophenoxy group is a crucial component of this compound. The synthesis of this moiety and its incorporation into larger molecules often involves nucleophilic aromatic substitution or etherification reactions. Many compounds containing a nitro group have applications in biochemistry and medicine. acs.org
The formation of the ether linkage is a key step. The Williamson ether synthesis is a widely used method, involving the reaction of a phenoxide ion with an alkyl halide. libretexts.org In the context of nitrophenoxy derivatives, this would typically involve reacting a nitrophenol with a suitable alkyl halide under basic conditions. google.com Another powerful method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. organic-chemistry.org Modern variations of these reactions often employ palladium or copper catalysts with specific ligands to achieve high yields and selectivity under milder conditions. organic-chemistry.org
For instance, the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for some cancer therapies, involves the reaction of 2-fluoro-4-nitrophenol (B1220534) with a suitable precursor in the presence of a base. bio-conferences.org Similarly, the synthesis of various 4-nitrophenyl glycosides has been achieved through condensation reactions. umich.edunih.gov These examples highlight the general strategies for forming the phenoxy ether bond, which are applicable to the synthesis of the 3-nitrophenoxy precursor required for this compound.
Specific Synthetic Routes and Methodological Innovations for this compound
A direct and efficient route to this compound involves the acylation of morpholine with a pre-formed 3-nitrophenoxyacetyl derivative. This is a common and reliable method for forming amide bonds. The reaction typically involves activating the carboxylic acid of 3-nitrophenoxyacetic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with morpholine.
A representative synthetic scheme is as follows:
Step 1: Synthesis of 3-Nitrophenoxyacetic acid. This precursor can be synthesized via a Williamson ether synthesis, by reacting 3-nitrophenol (B1666305) with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the ester.
Step 2: Acylation of Morpholine. The resulting 3-nitrophenoxyacetic acid is then coupled with morpholine. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, and then reacting the acyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct. Alternatively, standard peptide coupling reagents can be used to directly form the amide bond.
This acylation approach is widely used for preparing various N-acylmorpholine derivatives. ontosight.ainih.gov
An alternative synthetic strategy involves forming the ether linkage as a later step. This approach would start with a morpholine derivative that already contains the acetyl group with a suitable leaving group.
A plausible synthetic route is:
Step 1: Synthesis of 4-(2-Chloroacetyl)morpholine. Morpholine can be reacted with chloroacetyl chloride in the presence of a base to yield 4-(2-chloroacetyl)morpholine.
Step 2: Ether Formation. The resulting α-halo amide can then be reacted with 3-nitrophenol in the presence of a base (e.g., K2CO3 or NaH) to form the desired ether linkage via a nucleophilic substitution reaction.
The following table outlines the key reactions in the synthesis of this compound:
| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents | Product |
| Acylation | 3-Nitrophenoxyacetic acid | Morpholine | SOCl2 or coupling agents | This compound |
| Ether Synthesis | 4-(2-Chloroacetyl)morpholine | 3-Nitrophenol | Base (e.g., K2CO3) | This compound |
Both strategies are viable and rely on well-established chemical transformations. The selection of a particular route would be guided by factors such as reaction yields, purity of the final product, and the cost and accessibility of the starting materials.
One-Pot and Multicomponent Reaction Strategies
The convergence of multiple synthetic steps into a single operation, known as a one-pot synthesis, and the combination of three or more reactants in a single reaction to form a product that incorporates portions of all reactants, termed a multicomponent reaction (MCR), represent powerful tools in modern organic synthesis. These strategies are particularly advantageous for the preparation of complex molecules like this compound from readily available starting materials.
A plausible one-pot approach to this compound would involve the sequential or concurrent reaction of 3-nitrophenol, a two-carbon electrophile (such as chloroacetyl chloride), and morpholine. This strategy circumvents the need for isolation and purification of the intermediate 3-nitrophenoxyacetic acid, thereby saving time, reagents, and solvents. While a specific MCR for this exact molecule is not prominently described, analogous three-component reactions for the synthesis of α-aryloxy amides have been reported. These reactions often utilize a phenol, an isocyanide, and an aldehyde or a similar carbonyl compound, demonstrating the feasibility of assembling the core phenoxyacetyl amide structure in a single step.
The efficiency of such one-pot procedures can be illustrated by analogous syntheses of amides from carboxylic acids and amines, which can be achieved using various coupling agents in a single reaction vessel. nih.govresearchgate.netresearchgate.net For instance, the reaction of a carboxylic acid with thionyl chloride to form the acyl chloride in situ, followed by the addition of an amine, is a classic example of a one-pot amidation. nih.govresearchgate.netresearchgate.net
Table 1: Illustrative One-Pot Amidation Strategies
| Reactants | Coupling Agent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Carboxylic Acid, Amine | Thionyl Chloride | In situ acid chloride formation, good for sterically hindered amines. nih.govresearchgate.netresearchgate.net | nih.gov, researchgate.net, researchgate.net |
| Phenol, Amine, Two-Carbon Synthon | Transition Metal Catalyst (Hypothetical) | Direct C-O and C-N bond formation, high atom economy. | N/A |
Post-Synthetic Derivatization and Functional Group Interconversions for this compound Analogues
Post-synthetic derivatization and functional group interconversions (FGIs) are invaluable strategies for expanding the structural diversity of a lead compound like this compound without the need to develop a new synthetic route from scratch. researchgate.net The nitro group is a particularly versatile functional group for such modifications. nih.govnih.gov
The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon), or metal-based reductions (e.g., with tin(II) chloride or iron in acidic media). solubilityofthings.com The resulting amino group can then serve as a handle for a wide range of further derivatizations. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into a diazonium salt, which can then undergo various substitution reactions (Sandmeyer reaction) to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.
These transformations allow for the systematic exploration of the structure-activity relationship of this compound analogues by modifying the electronic and steric properties of the aromatic ring. The biological activity of nitro compounds is often linked to the redox properties of the nitro group itself, which can act as both a pharmacophore and a toxicophore. nih.govnih.gov Therefore, its conversion to other functionalities can have a profound impact on the biological profile of the molecule.
Table 3: Potential Post-Synthetic Modifications of the Nitro Group in this compound Analogues
| Transformation | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |
|---|---|---|---|
| Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | Acylation, alkylation, diazotization |
| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) | Oxidation, rearrangement |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | Halogen (-Cl, -Br), Cyano (-CN) | Nucleophilic substitution, hydrolysis |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 3-Nitrophenol |
| Chloroacetyl chloride |
| Morpholine |
| 3-Nitrophenoxyacetic acid |
Structure Activity Relationship Sar and Structural Biology of 4 3 Nitrophenoxy Acetyl Morpholine
Conformational Analysis and Stereochemical Considerations of the Morpholine (B109124) Ring System within Bioactive Contexts
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.govmhmedical.com While 4-[(3-Nitrophenoxy)acetyl]morpholine itself is achiral, the introduction of substituents onto the morpholine ring can create stereocenters. The specific stereoisomer (e.g., R or S configuration) can drastically affect potency and pharmacokinetics, as different enantiomers may interact differently with chiral biological macromolecules like enzymes and receptors. nih.gov The flexible nature of the morpholine ring, combined with its weak basicity and the hydrogen bond accepting capability of its oxygen atom, makes it a versatile component in designing molecules that can effectively interact with diverse biological targets. nih.gov
Influence of the Nitrophenoxy Substitution Pattern on Molecular Recognition and Ligand Efficiency
The nitrophenoxy moiety significantly influences the electronic and steric properties of the parent molecule, which are crucial for molecular recognition. The nitro group is strongly electron-withdrawing, which modulates the electron density of the phenyl ring and can participate in specific interactions such as hydrogen bonding and dipole-dipole interactions with target proteins. mdpi.com The substitution pattern (ortho, meta, or para) of the nitro group is a key factor in determining biological activity. Studies on other classes of compounds, such as chalcones and pyrazoline-thiazoles, have shown that the position of the nitro group dramatically affects their anti-inflammatory and enzyme-inhibitory activities. mdpi.comacs.org For example, in one study, a p-nitrophenyl group was found to be a feature of the most potent derivatives. acs.org The meta-position in this compound dictates a specific spatial arrangement of the nitro group relative to the rest of the molecule, influencing its interaction profile.
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug design for assessing the quality of a compound. nih.gov LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity. nih.govresearchgate.net The nitrophenoxy group contributes to both the molecular weight and lipophilicity of the compound. The efficiency of its contribution to binding affinity is critical. An ideal substituent enhances potency without disproportionately increasing molecular size or lipophilicity, thereby maintaining favorable drug-like properties. csmres.co.uk The electronic nature of the nitro group can enhance binding affinity through specific polar interactions, potentially leading to high ligand efficiency if these interactions are optimal.
SAR Studies of this compound and its Structural Homologues
SAR studies involve systematically modifying a molecule's structure to understand how different components contribute to its biological activity. For this compound, this involves altering the nitrophenoxy moiety, the acetyl linker, and the morpholine ring.
Modification of the nitrophenoxy moiety can provide significant insights. This includes altering the position of the nitro group or replacing it with other functional groups through bioisosteric replacement. nih.govu-tokyo.ac.jp Bioisosteres are substituents with similar physical or chemical properties that can be used to probe the specific requirements of a binding site. cambridgemedchemconsulting.com
Positional Isomers: Moving the nitro group from the meta to the ortho or para position would alter the molecule's electronic distribution and shape, likely leading to different binding affinities. The para position, for instance, might allow the nitro group to extend into a different pocket of a target protein compared to the meta position. acs.org
Electronic Effects: Replacing the electron-withdrawing nitro group with an electron-donating group (e.g., methoxy (B1213986), hydroxyl) or a different electron-withdrawing group (e.g., cyano, trifluoromethyl) would systematically probe the electronic requirements of the binding site. For example, studies on quinoline (B57606) derivatives showed that para-substituted electron-donating groups like methoxy resulted in higher potency compared to hydroxyl groups. nih.gov
Bioisosteric Replacement: The nitro group could be replaced by other groups that can act as hydrogen bond acceptors, such as a cyano group or, more creatively, a boronic acid, which has been investigated as a novel bioisostere for the nitro function. nih.gov
Table 1: Potential Bioisosteric Modifications of the Nitrophenoxy Moiety and Their Predicted Effects
| Original Moiety | Modification | Predicted Effect on Properties | Rationale |
|---|---|---|---|
| 3-Nitrophenyl | 4-Nitrophenyl | Alters geometry and dipole moment; may improve binding by reaching different subpockets. | Positional isomerism can drastically alter interaction geometry. mdpi.comacs.org |
| 3-Nitrophenyl | 3-Cyanophenyl | Retains electron-withdrawing nature but with a linear geometry and reduced size. | Probes steric tolerance and hydrogen bond acceptor requirements. cambridgemedchemconsulting.com |
| 3-Nitrophenyl | 3-Trifluoromethylphenyl | Strong electron-withdrawing group with increased lipophilicity; blocks metabolic attack. | Evaluates the importance of electronic effects versus hydrogen bonding. nih.gov |
| 3-Nitrophenyl | 3-Aminophenyl | Introduces an electron-donating and hydrogen-bond-donating group. | Reverses the electronic character to test if electron-withdrawing nature is essential. nih.gov |
| 3-Nitrophenyl | 3-Boronic acid phenyl | Acts as a potential bioisostere for the nitro group, capable of forming different interactions. | Explores novel chemical space and interactions. nih.gov |
The acetyl linker connecting the nitrophenoxy and morpholine moieties plays a crucial role in defining the distance and relative orientation between these two key pharmacophoric elements. Altering the length and flexibility of this linker can have a profound impact on biological activity. A study on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors demonstrated that the length of the methylene (B1212753) side chain was critical for inhibitory potency. nih.gov In that series, derivatives with a two-methylene linker showed superior activity compared to those with three or four-methylene linkers. nih.gov This suggests that an optimal distance is required to position the terminal morpholine ring correctly within the enzyme's active site. Applying this principle to this compound, extending or shortening the acetyl linker would likely modulate its activity by changing how the morpholine and nitrophenoxy groups are presented to the target.
Table 2: Impact of Linker Length on Cholinesterase Inhibition in a Series of Morpholine-Quinoline Derivatives
| Compound Series | Linker Length (n=number of CH₂) | Relative AChE Inhibitory Potency | Source |
|---|---|---|---|
| 11g-11l | n=2 | Better | nih.gov |
| 11a-11f | n=3 | Lower | nih.gov |
| 11m-11r | n=4 | Lower | nih.gov |
The morpholine ring itself can be modified to enhance potency or improve pharmacokinetic properties. nih.gov Substituents on the carbon atoms of the morpholine ring can provide additional interaction points or alter the ring's conformation. For example, adding small alkyl groups can increase lipophilicity and introduce beneficial van der Waals interactions. e3s-conferences.org
A compelling example of how modifying the morpholine moiety affects activity comes from studies on the PI3K inhibitor ZSTK474, which contains two morpholine groups. When one of the morpholine rings was replaced with other open-chain amino-alcohol groups, the inhibitory profile against different PI3K isoforms was significantly altered. nih.gov Replacing the morpholine with ethanolamine (B43304) or diethanolamine (B148213) retained high potency against the PI3Kα isoform but reduced activity against the PI3Kδ and PI3Kβ isoforms. nih.gov This demonstrates that the intact morpholine ring is crucial for maintaining a specific inhibitory profile, likely due to its defined conformation and the precise positioning of its oxygen atom for hydrogen bonding. nih.gov
Table 3: Effect of Morpholine Ring Replacement on PI3K Isoform Inhibition for ZSTK474 Analogs
| Compound | Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| ZSTK474 (1) | None (Morpholine) | 5.0 | 3.9 | 102 | nih.gov |
| 6a | Ethanolamine | 9.9 | 9.8 | >500 | nih.gov |
| 6b | Diethanolamine | 3.7 | 10.0 | 500 | nih.gov |
| 6e | Dimethylamino | >1000 | 148 | >1000 | nih.gov |
Molecular Interaction Analysis and Pharmacophore Mapping Based on SAR Data for this compound and Related Derivatives
Based on the SAR data from related compounds, a hypothetical pharmacophore model for this compound can be constructed. A pharmacophore defines the essential steric and electronic features required for a molecule to interact with a specific biological target.
Key pharmacophoric features likely include:
Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, an interaction frequently observed in co-crystal structures of morpholine-containing inhibitors. nih.govnih.gov The carbonyl oxygen of the acetyl linker and the oxygens of the nitro group can also serve as hydrogen bond acceptors.
Aromatic/Hydrophobic Region: The nitrophenyl ring provides a planar aromatic surface for π-π stacking or hydrophobic interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's binding pocket. nih.gov
Defined Spatial Arrangement: The acetyl linker acts as a spacer, enforcing a specific distance and orientation between the morpholine ring and the nitrophenoxy moiety, which is critical for simultaneously fitting into different regions of a binding site. nih.gov
Molecular docking studies on related morpholine derivatives have provided visual confirmation of these interactions. For example, docking of a potent quinoline derivative showed that the morpholine moiety occupies a deep hydrophobic pocket, while in PI3K inhibitors, the morpholine oxygen forms a crucial hydrogen bond with a backbone amide in the enzyme's hinge region. nih.govnih.govnih.gov These findings support a model where the morpholine acts as an anchor or key interacting group, while the substituted phenoxy moiety provides additional binding interactions that determine potency and selectivity.
Mechanistic Investigations of Biological Activities Associated with 4 3 Nitrophenoxy Acetyl Morpholine
Exploration of Molecular Targets and Their Modulation by Morpholine (B109124) and Nitrophenoxy Analogues
The biological activity of a compound is fundamentally linked to its interaction with molecular targets within a biological system. For a molecule like 4-[(3-Nitrophenoxy)acetyl]morpholine, the presence of the morpholine ring and the nitrophenoxy group suggests potential interactions with a range of enzymes. Morpholine derivatives are known to be scaffolds for inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K). Similarly, compounds containing nitrophenyl groups have been investigated for their roles in the inhibition of various enzymes, including carbonic anhydrases.
Enzyme Inhibition Profiling and Kinetic Studies
To understand the therapeutic potential and toxicological profile of this compound, a comprehensive enzyme inhibition profile would be necessary. This would involve screening the compound against a panel of enzymes to identify potential targets. Subsequent kinetic studies on any identified interactions would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound modulates enzyme activity.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. The nitrophenoxy group within this compound suggests a potential for interaction with CAs, as other nitrophenyl-containing compounds have been explored as CA inhibitors. A thorough investigation would require testing against a panel of human CA isoforms (e.g., hCA I, II, IX, XII) to determine both the potency and the selectivity of inhibition.
The phosphoinositide 3-kinase (PI3K) signaling pathway is critical for numerous cellular functions, including cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making PI3K isoforms attractive targets for drug development. The morpholine ring is a key structural feature in several known PI3K inhibitors, such as the pan-PI3K inhibitor LY294002. An evaluation of this compound's effect on the activity of different PI3K isoforms (e.g., p110α, p110β, p110δ) would be essential to determine if it shares this inhibitory profile.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. While some morpholine derivatives have been studied as cholinesterase inhibitors, specific data for this compound is lacking. A detailed study would involve determining the IC50 values against both AChE and BChE to assess potency and selectivity, followed by kinetic analysis to understand the binding mechanism.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a strategy for combating these infections. Both morpholine and nitrophenoxy-containing compounds have been explored as inhibitors for these enzymes, but specific studies on this compound are needed to determine its potential in these areas.
Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isoforms can lead to drug-drug interactions. CYP1A1 and CYP1B1 are of particular interest as they are involved in the metabolic activation of pro-carcinogens. Investigating the inhibitory effect of this compound on these and other major CYP isoforms (e.g., CYP3A4, CYP2D6) would be crucial for understanding its metabolic fate and potential for adverse drug interactions.
Anti-inflammatory Pathways and Cellular Signaling Cascade Modulation
Chronic inflammation is a mediating factor in numerous diseases, including cancer and cardiovascular and neurodegenerative disorders. nih.gov Consequently, modulating the signaling pathways that drive inflammation is a key therapeutic strategy. Both morpholine and phenolic compounds have been investigated for their anti-inflammatory potential.
Morpholine derivatives have been synthesized and evaluated as nonsteroidal anti-inflammatory agents. nih.gov For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was identified as a potent analgesic and anti-inflammatory agent. nih.gov Phenolic compounds, which are widely distributed in nature, exert anti-inflammatory effects not only through their antioxidant capacity but also by modulating inflammatory mediators like cytokines and pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
The mechanisms underlying these effects often involve the modulation of key intracellular signaling cascades. nih.gov These pathways include:
Nuclear Factor-κB (NF-κB): A critical transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov
Mitogen-Activated Protein Kinases (MAPKs): A family of kinases (including ERK, p38, and JNK) that play a crucial role in cellular responses to external stimuli, including inflammation. nih.govmdpi.com
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell proliferation and survival and can be modulated by natural products to influence cancer cell functions. mdpi.comnih.gov
Phenolic compounds have been shown to affect a broad range of these inflammation-associated signaling pathways, thereby influencing the production of inflammatory mediators. nih.gov Similarly, some morpholine-containing compounds have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium. japsonline.com
Anticancer Mechanisms and Hypoxia-Inducible Factor-1 (HIF-1α) Inhibition
The morpholine moiety is considered a privileged structure in the design of anticancer agents due to its presence in numerous bioactive molecules targeting cancer. researchgate.netnih.gov Morpholine-substituted quinazoline (B50416) derivatives, for instance, have shown promising cytotoxic activity against various cancer cell lines, inducing cell cycle arrest and apoptosis. nih.gov
A significant target in cancer therapy is Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 is a transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environment common in solid tumors. mdpi.com It is a heterodimer composed of the constitutively expressed HIF-1β subunit and the oxygen-regulated HIF-1α subunit. google.com Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. nih.gov However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. nih.gov This active HIF-1 complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of over 70 genes involved in critical aspects of cancer progression, including angiogenesis, cell proliferation, metabolism, and metastasis. nih.govgoogle.com
Elevated levels of HIF-1α are associated with advanced disease stages, treatment resistance, and poor prognosis in cancer patients. nih.govmdpi.com Therefore, inhibiting HIF-1α signaling is a promising strategy for anticancer drug development. oncotarget.com HIF-1α inhibitors can be categorized based on their mechanism of action, which includes:
Inhibition of HIF-1α protein expression (transcription or translation). oncotarget.com
Prevention of HIF-1α stabilization by activating its degradation pathway.
Inhibition of HIF-1α transcriptional activity. oncotarget.com
Disruption of the protein-protein interaction between HIF-1α and its coactivators, such as p300/CBP. nih.gov
Compounds that can suppress the expression of hypoxia-induced genes, such as vascular endothelial growth factor (VEGF), have the potential to inhibit tumor-mediated angiogenesis and expansion. oncotarget.com
Elucidation of Antioxidant Action Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various chronic diseases. mdpi.com Antioxidants counteract this damage through several mechanisms. researchgate.net Derivatives containing the morpholine scaffold have been synthesized and evaluated for their antioxidant properties. researchgate.netnih.gov
The primary mechanisms of antioxidant action include:
Free Radical Scavenging: Directly neutralizing free radicals by donating an electron or hydrogen atom. This is a key mechanism for chain-breaking antioxidants. mdpi.comresearchgate.net
Inhibition of Radical Production: Preventing the formation of free radicals in the first place.
Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze oxidative reactions. mdpi.comdergipark.org.tr
Decomposition of Peroxides: Converting peroxides into less reactive species. dergipark.org.tr
The antioxidant activity of a compound can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net Some synthesized morpholine mannich base derivatives have demonstrated significant radical scavenging properties in these tests. researchgate.net Furthermore, nitric oxide-releasing morpholine derivatives have been shown to inhibit lipid peroxidation, indicating their potential to protect cellular membranes from oxidative damage. nih.gov The antioxidant potential of a compound is often linked to its reductive capacity, which can be a significant indicator of its ability to donate electrons to neutralize free radicals. dergipark.org.tr
Table 2: Common Mechanisms of Antioxidant Action This table is generated based on the text and is for illustrative purposes.
| Mechanism | Description | Reference |
|---|---|---|
| Radical Scavenging | Direct neutralization of free radicals by donating an electron or hydrogen atom. | mdpi.comresearchgate.net |
| Chain Initiation Prevention | Delaying or inhibiting the initial production of free radicals. | mdpi.com |
| Metal Ion Chelation | Binding transition metal ions that catalyze oxidation. | mdpi.comdergipark.org.tr |
| Peroxide Decomposition | Converting harmful peroxides into non-radical products. | dergipark.org.tr |
Cellular and Subcellular Localization Studies
Information regarding the specific cellular and subcellular localization of this compound is not extensively available in the current body of scientific literature. Such studies are crucial for understanding the precise mechanism of action of a compound, as its location within the cell determines its access to potential molecular targets. For instance, a compound designed to inhibit a nuclear factor like HIF-1α must be able to cross the plasma and nuclear membranes to reach its target in the nucleus. nih.gov Similarly, a compound targeting mitochondrial processes would need to accumulate in that organelle. Future research focusing on the uptake, distribution, and localization of this compound within different cellular compartments would provide valuable insights into its biological activity.
Computational Chemistry and Theoretical Studies on 4 3 Nitrophenoxy Acetyl Morpholine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine a wide range of molecular properties for morpholine-containing compounds. researchgate.netmdpi.com
For 4-[(3-Nitrophenoxy)acetyl]morpholine, DFT methods, such as those utilizing the B3LYP hybrid functional with basis sets like 6-31++G(d,p), are used to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure is crucial for all subsequent computational analyses.
Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net Vibrational frequency analysis is also performed, which not only confirms that the optimized geometry is a true energy minimum but also allows for the theoretical prediction of infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net
| Electronic Properties | Includes ionization potential, electron affinity, and molecular electrostatic potential (MEP). | Helps in identifying regions of the molecule that are electron-rich or electron-poor, guiding predictions about intermolecular interactions. |
This table is interactive. You can sort and filter the data.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org
Table 2: Insights from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net |
| Chemical Hardness/Softness | Derived from HOMO and LUMO energies. | Predicts the resistance of the molecule to changes in its electron distribution. |
This table is interactive. You can sort and filter the data.
Molecular Modeling and Simulation Approaches for Ligand-Target Interactions
To understand the potential therapeutic applications of this compound, it is essential to study its interactions with biological targets like proteins and enzymes. Molecular modeling and simulation provide the tools to investigate these complex interactions.
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on analyzing a series of molecules that are known to bind to the target to identify the key structural and physicochemical features responsible for their biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a principal LBDD method. nih.gov A QSAR study for this compound would involve synthesizing and testing a series of related analogues to build a statistical model. This model would correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. The resulting equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
When the 3D structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, Structure-Based Drug Design (SBDD) becomes a powerful strategy. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, this process involves placing the molecule into the binding site of a target protein and evaluating its fit using a scoring function. nih.gov The results provide insights into the binding mode, binding affinity, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the binding event and helping to assess the stability of the predicted binding pose.
Table 3: Illustrative Output of a Molecular Docking Study
| Parameter | Description | Example Value |
|---|---|---|
| Binding Energy | The estimated free energy of binding (e.g., in kcal/mol). A more negative value indicates stronger binding. | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | VAL21, LYS45, TYR98 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the protein, including distances. | O(nitro)---HN(LYS45) (2.9 Å) |
| RMSD | Root-mean-square deviation from a reference ligand pose, used to validate the docking protocol. | < 2.0 Å |
This table presents typical parameters and example values from a molecular docking simulation to illustrate the type of data generated.
Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative binding free energies of a series of ligands to a common receptor. vu.nl FEP simulations are based on creating a non-physical, or "alchemical," pathway to transform one molecule into another within a simulation. nih.gov
By calculating the free energy change of this transformation both in aqueous solution and within the protein's binding site, the difference in binding affinity between the two ligands can be determined with high accuracy. vu.nl This method is invaluable for lead optimization, as it can precisely predict how small chemical modifications to a lead compound like this compound will affect its binding potency, guiding medicinal chemistry efforts more effectively than less rigorous methods. nih.gov
In Silico Screening and Virtual Ligand Screening Methodologies
Virtual ligand screening (VLS) is a key component of in silico screening and is broadly categorized into two main approaches: structure-based and ligand-based screening. eurofinsdiscovery.comresearchgate.net The choice between these methods is contingent on the availability of the three-dimensional structure of the biological target.
Structure-Based Virtual Screening (SBVS):
Should the 3D structure of a target protein be known, SBVS can be employed to predict the binding of this compound. This process typically involves:
Target Preparation: The 3D structure of the biological target, often obtained from X-ray crystallography or NMR spectroscopy, is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Preparation: A 3D conformation of this compound would be generated and optimized to represent its lowest energy state.
Molecular Docking: A docking algorithm would then be used to predict the preferred orientation of this compound when bound to the target's active site. The program samples a large number of possible conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. nih.gov
Ligand-Based Virtual Screening (LBVS):
In the absence of a known 3D structure for the target, LBVS can be utilized. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. oxfordglobal.com The process would involve:
Pharmacophore Modeling: If a set of known active molecules for a particular target exists, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This compound would then be evaluated based on its ability to fit this model.
Similarity Searching: The chemical structure of this compound can be used as a query to search large compound databases for molecules with similar 2D or 3D features. nih.gov
The following table outlines the key steps in a theoretical in silico screening workflow for this compound.
| Screening Type | Step | Description |
| Structure-Based | Target Identification & Preparation | A relevant biological target is identified, and its 3D structure is prepared for docking simulations. |
| Ligand Preparation | A 3D model of this compound is generated and its energy minimized. | |
| Molecular Docking | The ligand is computationally "docked" into the target's binding site to predict binding conformation and affinity. | |
| Scoring and Ranking | A scoring function is used to rank the potential binding poses of the ligand. | |
| Ligand-Based | Known Actives Identification | A set of molecules with known activity against a target of interest is compiled. |
| Pharmacophore Modeling | A 3D pharmacophore model is generated based on the common features of the known active molecules. | |
| Compound Fitting | This compound is evaluated on its ability to match the pharmacophore model. | |
| Similarity Searching | The structure of this compound is used to search for similar compounds in a database. |
Conformational Landscape Analysis and Potential Energy Surface Mapping
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Conformational landscape analysis and potential energy surface (PES) mapping are computational techniques used to explore these different conformations and their relative energies. fiveable.melongdom.org
Conformational Landscape Analysis:
A thorough conformational analysis of this compound would aim to identify all low-energy conformations, or conformers, and the energy barriers that separate them. This is typically achieved through computational methods such as:
Systematic Searches: This method involves systematically rotating each rotatable bond by a defined increment and calculating the energy of the resulting conformation.
Stochastic Searches: Methods like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy.
Molecular Dynamics Simulations: This technique simulates the movement of atoms in the molecule over time, allowing for the exploration of different conformational states.
Studies on related morpholine-containing compounds have shown that the morpholine (B109124) ring typically adopts a chair conformation. researchgate.netnih.govnih.gov A detailed analysis of this compound would likely investigate the orientation of the (3-nitrophenoxy)acetyl group relative to the morpholine ring.
Potential Energy Surface (PES) Mapping:
A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a complex molecule, the PES is multidimensional. However, it can be simplified by plotting the energy against one or two key geometric parameters, such as dihedral angles, to create a 1D or 2D PES map. fiveable.me
For this compound, a PES map could be generated by systematically varying the dihedral angles of the rotatable bonds connecting the morpholine ring, the acetyl group, and the nitrophenoxy group. The resulting map would visualize the high and low-energy regions of the conformational space.
The following table summarizes the key aspects of a theoretical conformational and PES analysis of this compound.
| Analysis Type | Objective | Methodology | Expected Outcome |
| Conformational Analysis | To identify stable conformers and the energy barriers between them. | Systematic searches, stochastic methods (e.g., Monte Carlo), molecular dynamics simulations. | A set of low-energy 3D structures of the molecule and an understanding of its flexibility. |
| Potential Energy Surface Mapping | To visualize the energy landscape as a function of specific geometric parameters. | Systematically varying key dihedral angles and calculating the energy at each point. | A 1D or 2D plot showing energy minima (stable conformers) and transition states (energy barriers). |
While direct experimental or computational studies on this compound are not currently prevalent in the scientific literature, the application of these established computational methodologies would provide valuable insights into its potential biological activity and physicochemical properties. Such studies would be a critical first step in elucidating the structure-activity relationships of this compound and guiding future experimental research.
Advanced Analytical Methodologies in the Research of 4 3 Nitrophenoxy Acetyl Morpholine
Spectroscopic Characterization for Structural Confirmation and Purity Assessment
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of 4-[(3-Nitrophenoxy)acetyl]morpholine, distinct signals corresponding to each unique proton environment are expected. The morpholine (B109124) ring typically exhibits a characteristic pattern. acdlabs.comstackexchange.com The protons on carbons adjacent to the oxygen atom are deshielded and appear at a lower field (higher ppm) compared to the protons adjacent to the nitrogen atom. acdlabs.com The acetyl (-COCH₂-) bridge protons would appear as a singlet, while the aromatic protons of the 3-nitrophenoxy group would present a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals would be observed for the carbonyl carbon of the acetyl group (typically in the 165-175 ppm range), the aromatic carbons, the acetyl methylene (B1212753) carbon, and the four carbons of the morpholine ring.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. researchgate.net A COSY spectrum would show correlations between adjacent protons, helping to assign the complex aromatic signals and the protons within the morpholine ring. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the acetyl group to both the morpholine nitrogen and the phenoxy oxygen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Morpholine H (O-CH₂) | ~3.70 (m, 4H) | ~66.5 | Protons adjacent to oxygen are deshielded. |
| Morpholine H (N-CH₂) | ~3.55 (m, 4H) | ~45.0 | Protons adjacent to nitrogen. |
| Acetyl CH₂ | ~4.90 (s, 2H) | ~67.0 | Singlet, deshielded by adjacent carbonyl and oxygen. |
| Aromatic H (Ar-H) | 7.30 - 8.00 (m, 4H) | 110.0 - 160.0 | Complex splitting pattern due to meta-substitution. |
| Carbonyl C=O | --- | ~168.0 | Characteristic chemical shift for an amide carbonyl. |
| Aromatic C-NO₂ | --- | ~148.0 | Quaternary carbon attached to the nitro group. |
| Aromatic C-O | --- | ~158.0 | Quaternary carbon attached to the ether oxygen. |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching or bending).
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, typically found around 1650 cm⁻¹. Other key signals would include the asymmetric and symmetric stretching of the C-O-C bonds in the morpholine ring and the phenoxy ether linkage, as well as strong bands for the nitro group (NO₂) stretches. researchgate.netnih.gov Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data, especially for the aromatic ring vibrations. scielo.org.mx
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |
| Amide C=O | Stretching | 1680 - 1640 | Strong |
| Aromatic C=C | Stretching | 1600, 1475 | Medium-Weak |
| Nitro N-O | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro N-O | Symmetric Stretch | 1360 - 1300 | Strong |
| Ether C-O-C | Asymmetric Stretch | 1260 - 1200 | Strong |
| Amide C-N | Stretching | 1250 - 1200 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high precision, allowing for the determination of the elemental formula of a compound.
For this compound (C₁₂H₁₄N₂O₅), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass. The fragmentation pattern in an MS/MS experiment would likely show cleavage on either side of the acetyl carbonyl group, resulting in fragments corresponding to the morpholine cation and the 3-nitrophenoxyacetyl cation, or neutral losses thereof.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Monoisotopic Mass | 266.08972 g/mol |
| Nominal Mass | 266 g/mol |
| Predicted Major Fragment (m/z) | 86.06 (Morpholine ring fragment) |
| Predicted Major Fragment (m/z) | 180.03 (Nitrophenoxyacetyl fragment) |
Chromatographic Techniques for Separation, Purification, and Analytical Quantification in Research Settings
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for purifying synthesized compounds and for quantifying their presence in complex matrices during research studies.
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. sielc.com It is the method of choice for the analysis and purification of moderately polar, non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 stationary phase, would be developed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection would be accomplished using a UV-Vis detector set to a wavelength where the nitrophenyl chromophore exhibits strong absorbance.
UPLC is a more recent innovation that uses columns with smaller particle sizes (<2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com An existing HPLC method for this compound could be transferred to a UPLC system to improve throughput in a research setting.
Table 4: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid or Acetic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Mode | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~260-280 nm (scan for λₘₐₓ) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov While highly effective for volatile and thermally stable compounds, its application to a molecule like this compound presents challenges. The compound's relatively high molecular weight and polarity may require high temperatures for volatilization, risking thermal degradation within the GC injector or column.
If GC were to be employed, a high-temperature, polar capillary column would be necessary. Derivatization could be an alternative strategy to increase volatility and thermal stability, though this adds complexity to the sample preparation process. researchgate.net For routine analysis and purification of this compound, HPLC is generally the more suitable and reliable chromatographic technique. researchgate.net
X-ray Crystallography for Precise Three-Dimensional Structural Elucidation
X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unequivocal proof of a molecule's connectivity, conformational structure, and packing in the solid state. The process involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can generate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be inferred with high precision.
For a compound like this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. It would confirm the covalent bond lengths and angles, the planarity of the nitrophenoxy group, and the conformation of the morpholine ring, which typically adopts a stable chair conformation. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern how the molecules pack together in the crystal lattice.
While specific crystallographic data for this compound is not widely available in published literature, data from closely related structures, such as 4-(4-Nitrophenyl)morpholine, can serve as an illustrative example of the detailed information obtained from such an analysis. researchgate.net For instance, studies on 4-(4-Nitrophenyl)morpholine have detailed its orthorhombic crystal system and specific unit cell dimensions. researchgate.net This type of data is fundamental for understanding the compound's solid-state properties and for computational modeling studies.
Below is a table representing the kind of crystallographic data that would be obtained for this compound, exemplified by published data for the related compound 4-(4-Nitrophenyl)morpholine. researchgate.net
Table 1: Example Crystallographic Data for a Related Morpholine Derivative Data for 4-(4-Nitrophenyl)morpholine
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂N₂O₃ |
| Formula Weight | 208.22 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5445 (6) |
| b (Å) | 8.3832 (3) |
| c (Å) | 16.2341 (6) |
| V (ų) | 1979.42 (13) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.397 |
This table is illustrative and shows data for a related compound to demonstrate the output of an X-ray crystallography study. researchgate.net
Development and Validation of Analytical Methods for Research Applications
The development and validation of analytical methods are crucial for the reliable quantification and characterization of chemical compounds in research and quality control settings. For a substance like this compound, these methods ensure that experiments are reproducible and that the data generated is accurate and precise. The process involves creating a specific procedure and then demonstrating through laboratory studies that its performance characteristics meet the requirements for the intended analytical application.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic compounds like this compound. A typical method development would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of acetonitrile and water or a buffer), a flow rate, and a detection wavelength (using a UV detector, based on the compound's chromophores). sielc.comresearchgate.net
Once a method is developed, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). rroij.com Validation confirms that the method is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The table below summarizes these validation parameters and their typical acceptance criteria in a research context.
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | No interference from diluents, excipients, or degradation products at the analyte's retention time. | Peak purity index > 0.99; baseline resolution between analyte and potential interferents. |
| Linearity | A linear relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Closeness of measured value to the true value, often assessed by spike/recovery studies. | Recovery typically between 98.0% and 102.0%. |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1; adequate precision (e.g., RSD ≤ 10%). |
| Robustness | Insensitivity to small changes in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; RSD of results should be low. |
For this compound, a validated HPLC method would be indispensable for tracking its synthesis, assessing its purity, and studying its stability under various conditions.
Future Research Directions and Translational Opportunities in 4 3 Nitrophenoxy Acetyl Morpholine Chemistry
Emerging Synthetic Strategies and Sustainable Synthesis Approaches
The synthesis of morpholine (B109124) derivatives is a cornerstone of medicinal chemistry. researchgate.net Traditional methods often rely on harsh reagents and conditions, prompting a shift towards more efficient and environmentally benign strategies. Future research into the synthesis of 4-[(3-Nitrophenoxy)acetyl]morpholine and its analogs will likely focus on these emerging "green" chemistry principles.
Recent advancements have introduced novel methods for constructing the morpholine ring. One promising approach is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). nih.govorganic-chemistry.org This method is notable for its high yields and scalability, offering significant environmental and safety benefits over traditional routes. nih.gov Another innovative strategy involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which can be performed under continuous flow conditions using an inexpensive organic photocatalyst. organic-chemistry.org
These modern synthetic methods offer significant advantages over classical approaches, which often involve multiple steps and less desirable reagents. The development of sustainable synthetic routes is crucial for the large-scale and cost-effective production of novel compound libraries based on the this compound scaffold for further biological evaluation.
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Redox-Neutral Amino Alcohol Conversion | Uses ethylene sulfate and tBuOK; one or two-step process. | High yield, inexpensive reagents, environmentally friendly, scalable. | nih.govorganic-chemistry.org |
| Photocatalytic Coupling (SLAP Reagents) | Uses an organic photocatalyst and Lewis acid additive under continuous flow. | Scalable, utilizes visible light, applicable to various heterocycles. | organic-chemistry.org |
| Palladium-Catalyzed Aerobic Oxidative Cyclization | Wacker-type cyclization of alkenes using a base-free Palladium catalyst. | Direct formation of the morpholine ring from accessible starting materials. | organic-chemistry.org |
| Iron-Catalyzed Diastereoselective Synthesis | Uses Iron(III) to catalyze cyclization from allylic alcohols. | Provides good diastereoselectivity for substituted morpholines. | organic-chemistry.org |
Deepening Mechanistic Understanding through Advanced Biochemical and Biophysical Techniques
To translate a chemical scaffold into a therapeutic agent, a deep understanding of its mechanism of action is essential. For a novel compound like this compound, identifying its biological target and characterizing the binding interaction at a molecular level are critical first steps. A suite of advanced biochemical and biophysical techniques can be employed to achieve this.
Initial target identification can be approached through cell-based phenotypic screens, which assess a compound's effect on a specific cellular process. mit.edu Once a target protein is hypothesized or identified, direct binding interactions can be confirmed and quantified using a variety of in vitro techniques. These methods are crucial for validating targets and understanding the structure-activity relationship (SAR) of compound analogs.
Key techniques include:
Thermal Shift Assay (TSA): A fluorescence-based method used to measure a protein's thermal stability. An increase in melting temperature upon ligand binding indicates a direct interaction. mdpi.com
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time quantitative data on the kinetics (on- and off-rates) and affinity of a small molecule binding to a protein immobilized on a sensor surface. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for fragment-based screening and for mapping the binding site of a small molecule on a protein, providing detailed structural information about the interaction. mit.edu
Fluorescence Polarization (FP): A high-throughput method ideal for studying interactions where a small, fluorescently labeled molecule binds to a larger protein, causing a change in the polarization of emitted light. mit.edunih.gov
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
These techniques provide complementary information that, when combined, can build a comprehensive picture of how a compound like this compound interacts with its biological target, guiding future optimization efforts.
| Technique | Principle | Key Information Provided | Reference |
|---|---|---|---|
| Thermal Shift Assay (TSA) | Measures ligand-induced changes in protein melting temperature. | Target engagement, ligand binding. | mdpi.com |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), kinetics (kon, koff). | mdpi.com |
| NMR Spectroscopy | Measures changes in the nuclear spin of atoms in a magnetic field. | Binding confirmation, structural details of interaction, binding site mapping. | mit.edu |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescent molecule upon binding. | Binding affinity (KD), suitable for high-throughput screening. | mit.edunih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, moving it from a process of serendipitous discovery to one of rational, data-driven design. researchgate.netemanresearch.org For a scaffold like this compound, AI/ML can be integrated at every stage of the development pipeline, from initial hit identification to lead optimization. nih.gov
Computational approaches can be broadly categorized as structure-based and ligand-based methods. nih.gov If the 3D structure of a biological target is known, structure-based methods like molecular docking can be used to predict how analogs of this compound might bind. vajdalab.orgfrontiersin.org Virtual screening of large compound libraries using these methods can rapidly identify new molecules with a higher probability of being active. openmedicinalchemistryjournal.com
Development of Novel Research Probes and Chemical Tools based on this compound Scaffold
High-quality chemical probes are indispensable tools for dissecting complex biological pathways and validating new drug targets. purdue.edu The this compound scaffold possesses features that make it an attractive starting point for the development of such probes. A chemical probe should ideally be potent, selective, and cell-permeable, allowing for the precise modulation of its target in a cellular context. nih.gov
The development process would involve iterative cycles of design and synthesis to optimize the scaffold for a specific biological target. nih.gov For instance, the nitrophenyl group could be functionalized to serve as a reactive handle or a reporter group. One intriguing possibility is leveraging the nitroaromatic moiety as a trigger for activity-based sensing or proximity labeling. researchgate.net Under hypoxic conditions, which are characteristic of the tumor microenvironment, the nitro group can be enzymatically reduced. mdpi.com This bioreduction could be engineered to unmask a reactive group, leading to covalent labeling of nearby proteins, or to release a fluorescent reporter, allowing for imaging of specific cellular states. mdpi.comresearchgate.net
By modifying the scaffold with clickable tags (e.g., alkynes or azides), researchers could create probes for chemoproteomic experiments to identify the cellular targets of the compound or map its protein interaction network. The development of a selective probe based on this scaffold would provide a valuable tool for the broader research community to investigate the biology of its target protein. mdpi.com
Exploration of New Target Classes for Therapeutic Intervention based on Compound Analogs
The true therapeutic potential of the this compound scaffold lies in the exploration of its analogs against diverse biological targets. The morpholine ring is a versatile pharmacophore found in drugs targeting a wide array of protein classes, including kinases, G protein-coupled receptors (GPCRs), and ion channels. nih.govsci-hub.se This suggests that libraries of compounds based on this scaffold could yield hits against multiple target families.
A particularly compelling avenue for exploration is in oncology, specifically targeting the hypoxic microenvironment of solid tumors. mdpi.com Hypoxia-activated prodrugs (HAPs) are designed to be inactive in normal, well-oxygenated tissues but are converted to potent cytotoxic agents by reductase enzymes in low-oxygen environments. mdpi.com The 3-nitrophenoxy group in the this compound scaffold is a classic "trigger" moiety for such an approach. Analogs could be designed where the nitro group's reduction leads to the release of a potent effector molecule, such as a DNA-alkylating agent or an enzyme inhibitor, selectively killing cancer cells in hypoxic zones. mdpi.com
Beyond oncology, the well-established role of morpholine in kinase inhibitors suggests that analogs could be screened against the human kinome to identify novel inhibitors for various diseases, including inflammatory disorders and other cancers. nih.gov Systematic screening of diverse compound libraries derived from the this compound core against new and challenging target classes will be key to unlocking its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
